4-(4-(((6-cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine
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Overview
Description
4-(4-(((6-cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine is a useful research compound. Its molecular formula is C21H27N7O and its molecular weight is 393.495. The purity is usually 95%.
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves a multi-step process beginning with the preparation of its core structure, which includes the formation of 1H-pyrazolo[3,4-d]pyrimidine. The subsequent steps often involve the introduction of the piperidine and cyclobutylpyrimidinyl groups through nucleophilic substitution reactions and other organic transformations. Standard reaction conditions include the use of bases like potassium carbonate, solvents such as dimethylformamide, and controlled temperature settings ranging from room temperature to reflux conditions.
Industrial Production Methods: In an industrial setting, the compound's synthesis is scaled up using large reactors and continuous flow systems to optimize yield and purity. Key industrial techniques include automated liquid handling systems for precise reagent addition and advanced purification methods such as high-performance liquid chromatography.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: The compound may undergo oxidation, leading to the formation of oxides, which can alter its electronic properties.
Reduction: Reduction reactions can potentially modify the functional groups within the molecule, thus changing its reactivity profile.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce or replace specific functional groups, affecting its overall activity.
Common Reagents and Conditions
Oxidizing agents: Common oxidizers like potassium permanganate or hydrogen peroxide.
Reducing agents: Sodium borohydride or lithium aluminum hydride are typical for reduction reactions.
Substitution reagents: Halogenating agents and nucleophiles under various solvent conditions (e.g., polar aprotic solvents).
Major Products Formed
Oxidation leads to different oxidized derivatives.
Reduction produces reduced analogs.
Substitution reactions yield various substituted derivatives, which can be analyzed for different applications.
Scientific Research Applications: This compound is valuable in multiple research fields:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Studied for its interactions with specific biological pathways and potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects in treating diseases.
Industry: Employed in the design of new materials with unique physical and chemical properties.
Mechanism of Action: The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors, involved in various biochemical pathways. The interaction typically involves binding to active sites or modulating the activity of these targets, thus influencing biological processes and outcomes.
Comparison with Similar Compounds: When compared with other similar compounds, 4-(4-(((6-cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine stands out due to its unique combination of structural elements. Similar compounds might include other substituted pyrazolopyrimidines or piperidinyl derivatives. the cyclobutylpyrimidinyl group confers distinct properties, making it uniquely suitable for specific research and industrial applications.
Similar compounds:
Other substituted pyrazolopyrimidines
Piperidinyl derivatives without the cyclobutylpyrimidinyl group
Compounds with similar functional groups but different core structures
There you have it—your detailed article about this fascinating compound. Feel free to dive into any section that piques your curiosity!
Biological Activity
The compound 4-(4-(((6-cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine represents a novel class of synthetic molecules with potential applications in medicinal chemistry, particularly in oncology. Its complex structure incorporates multiple functional groups, including pyrimidine and piperidine rings, which are known to contribute to various biological activities. This article aims to provide a detailed overview of the biological activity associated with this compound, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C19H25N5O, with a molecular weight of approximately 355.442 g/mol. The structural complexity includes:
- Pyrimidine ring : Known for its role in nucleic acid structure and as a target for various therapeutic agents.
- Piperidine ring : Often associated with biological activity, including analgesic and antipsychotic effects.
- Cyclobutyl group : May enhance binding interactions with biological targets.
Antitumor Properties
Research indicates that compounds similar to this pyrazolo[3,4-d]pyrimidine derivative exhibit significant antitumor properties. Studies have shown that pyrimidine derivatives can inhibit cell proliferation across various cancer cell lines. The specific mechanisms may involve:
- Inhibition of cell cycle progression : Compounds have been observed to interfere with cell cycle regulators.
- Induction of apoptosis : Molecular docking studies suggest potential interactions with Bcl-2 proteins, promoting programmed cell death in cancer cells .
Enzyme Inhibition
The compound's structure suggests it may act as an inhibitor for specific enzymes involved in cancer progression. For instance:
- Kinase inhibition : Similar compounds have been documented to inhibit receptor tyrosine kinases (RTKs), which play crucial roles in tumor growth and metastasis.
Compound Name | Structural Features | Biological Activity |
---|---|---|
Imatinib | Pyridine-pyrimidine derivative | Tyrosine kinase inhibitor used in leukemia treatment |
Sorafenib | Multi-target kinase inhibitor | Used for liver and kidney cancers |
Pazopanib | Aromatic amine with piperazine | Inhibits multiple receptor tyrosine kinases |
This table highlights the potential for this compound to possess unique pharmacological properties compared to established drugs due to its specific structural features.
Interaction Studies
Molecular docking simulations have been employed to predict binding affinities with proteins involved in cancer pathways. Initial findings suggest that this compound may selectively bind to certain targets like cyclin-dependent kinases (CDKs) or other enzymes critical for cellular processes . Understanding these interactions is vital for optimizing the compound's therapeutic efficacy.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds:
- Anticancer Activity : A study demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines exhibited significant cytotoxicity against various cancer cell lines, indicating their potential as anticancer agents .
- Enzyme Inhibition : Research on related piperidine derivatives showed strong inhibitory activity against acetylcholinesterase and urease, suggesting a broader therapeutic potential beyond oncology .
- Molecular Docking : Docking studies indicated that similar compounds could effectively interact with BSA (bovine serum albumin), highlighting their pharmacological effectiveness through enhanced bioavailability .
Properties
IUPAC Name |
4-[4-[(6-cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-1,6-dimethylpyrazolo[3,4-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N7O/c1-14-25-20-17(11-24-27(20)2)21(26-14)28-8-6-15(7-9-28)12-29-19-10-18(22-13-23-19)16-4-3-5-16/h10-11,13,15-16H,3-9,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBJXMBFQRWCGEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C)C(=N1)N3CCC(CC3)COC4=NC=NC(=C4)C5CCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.